Differential Cytotoxicity: Rubiginone D2 Exhibits Sub-Micromolar GI50 in HM02 and HepG2 Cells, with 75-Fold Selectivity Over MCF-7 Breast Cancer Cells
Rubiginone D2 demonstrates potent, cell line-dependent cytotoxicity with GI50 values of 0.1 µM (HM02 gastric adenocarcinoma), 0.7 µM (KATO III colon carcinoma), <0.1 µM (HepG2 hepatocellular carcinoma), and 7.5 µM (MCF-7 breast adenocarcinoma) [1]. This represents a >75-fold difference in sensitivity between the most responsive (HepG2) and least responsive (MCF-7) cell lines, underscoring the importance of selecting the appropriate cellular context for assay design [1]. In contrast, the acetylated derivative 4-O-acetyl-rubiginone D2 exhibits altered activity, though precise GI50 values are not reported in the same study, highlighting that even minor structural modifications can modulate bioactivity [1].
| Evidence Dimension | Cytotoxicity (Growth Inhibition 50) |
|---|---|
| Target Compound Data | GI50 = 0.1 µM (HM02), 0.7 µM (KATO III), <0.1 µM (HepG2), 7.5 µM (MCF-7) |
| Comparator Or Baseline | Intra-compound comparison across cell lines; acetylated derivative shows altered activity |
| Quantified Difference | >75-fold difference between most sensitive (HepG2) and least sensitive (MCF-7) |
| Conditions | Cell proliferation assays in HM02, KATO III, HepG2, MCF-7 cell lines; exact conditions as per Puder et al., 2000 |
Why This Matters
This cell line selectivity profile guides researchers to prioritize Rubiginone D2 for studies in gastric, colon, or liver cancer models, while indicating that MCF-7 breast cancer cells may require higher concentrations or combination strategies.
- [1] Puder C, Zeeck A, Beil W. New biologically active rubiginones from Streptomyces sp. J Antibiot (Tokyo). 2000 Apr;53(4):329-36. doi: 10.7164/antibiotics.53.329. PMID: 10866213. View Source
